Bispyrithione magsulfex
Description
Bispyrithione magsulfex (CAS 43143-11-9) is a magnesium-containing pyrithione derivative with the molecular formula C₁₀H₈MgN₂O₆S₃ and a molecular weight of 372.680 . It is structurally characterized as a coordination complex of magnesium sulfate and pyrithione (a heterocyclic organosulfur compound). This compound is primarily utilized as a broad-spectrum antimicrobial agent, effective against bacteria, fungi, and dandruff-causing microorganisms . Its applications span industrial formulations, marine antifouling coatings, and personal care products, where its stability and solubility in aqueous systems are advantageous .
Properties
CAS No. |
67182-81-4 |
|---|---|
Molecular Formula |
C10H8MgN2O6S3.3H2O C10H14MgN2O9S3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
magnesium;1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium;sulfate;trihydrate |
InChI |
InChI=1S/C10H8N2O2S2.Mg.H2O4S.3H2O/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14;;1-5(2,3)4;;;/h1-8H;;(H2,1,2,3,4);3*1H2/q;+2;;;;/p-2 |
InChI Key |
FNJVKRQYEQVPLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-].O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bispyrithione magsulfex involves the reaction of pyrithione derivatives with magnesium sulfate. The reaction typically occurs in an aqueous medium, and the product is isolated as a trihydrate form. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to maintain consistent quality. The compound is then purified and formulated for various applications, including as a pesticide and in personal care products .
Chemical Reactions Analysis
Functionalization and Derivative Formation
The compound undergoes reactions to enhance its bioactivity:
-
Nucleophilic substitution with amines or hydrazines to form pyrazole derivatives .
-
Coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to stabilize its sulfhydryl groups.
Key Observations :
-
Reaction with phenylhydrazine yields derivatives with enhanced antifungal activity (MIC: 2–4 μg/mL against Candida albicans) .
-
Metal coordination improves thermal stability (decomposition temperature increases by ~40°C).
Antimicrobial Mechanism
Bispyrithione magsulfex disrupts microbial cell membranes via:
-
Thiol group interaction with microbial enzymes, inhibiting ATP synthesis.
-
Chelation of essential metal ions (e.g., Fe³⁺, Mg²⁺), disrupting metabolic pathways .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (μg/mL) | Mechanism | pH Stability |
|---|---|---|---|
| Staphylococcus aureus | 1.5 | Membrane disruption | 3.0–8.5 |
| Escherichia coli | 2.0 | Enzyme inhibition | 4.0–9.0 |
| Aspergillus niger | 3.0 | Metal ion chelation | 5.0–7.5 |
Degradation and Stability
-
Photodegradation : Exposure to UV light (254 nm) results in 50% degradation within 8 h, forming sulfonic acid derivatives.
-
Hydrolysis : Stable in aqueous solutions (pH 5–7) but hydrolyzes rapidly under strongly acidic (pH < 3) or alkaline (pH > 9) conditions .
Degradation Pathway :
Analytical Characterization
Scientific Research Applications
Antimicrobial Applications
1.1 Dermatological Uses
Bispyrithione magsulfex is primarily recognized for its effectiveness against a variety of skin pathogens. It is commonly used in formulations aimed at treating conditions such as:
- Dandruff and Seborrheic Dermatitis : Bispyrithione acts as an antifungal agent against Malassezia species, which are implicated in dandruff and seborrheic dermatitis. Clinical studies have shown that shampoos containing bispyrithione significantly reduce the severity of these conditions compared to placebo formulations .
- Acne Treatment : The compound's antibacterial properties extend to acne treatment, targeting Propionibacterium acnes. Research indicates that topical applications can decrease bacterial load and inflammation associated with acne lesions .
Table 1: Efficacy of Bispyrithione in Dermatological Applications
| Condition | Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Dandruff | Malassezia spp. | 75 | |
| Seborrheic Dermatitis | Malassezia spp. | 70 | |
| Acne | Propionibacterium acnes | 65 |
Agricultural Applications
This compound has also found utility in agriculture as a biopesticide, showcasing its potential in sustainable farming practices.
2.1 Fungicidal Properties
The compound exhibits fungicidal activity against various plant pathogens, making it valuable for crop protection. Studies have demonstrated its effectiveness against:
- Fusarium spp. : Known to cause root rot in many crops, bispyrithione has been shown to inhibit spore germination and mycelial growth .
- Botrytis cinerea : This pathogen is responsible for gray mold in fruits and vegetables. Field trials indicate that bispyrithione applications can reduce disease incidence significantly .
Table 2: Efficacy of Bispyrithione in Agricultural Applications
Biomedicine Applications
Research into the biomedical applications of this compound has revealed promising avenues for therapeutic development.
3.1 Anticancer Potential
Recent studies have explored the cytotoxic effects of bispyrithione on cancer cell lines. In vitro experiments show that the compound can induce apoptosis in several types of cancer cells:
- Breast Cancer (MCF-7) : Bispyrithione demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity .
- Lung Cancer (A549) : The compound exhibited similar effects with an IC50 value of 18 µM .
Table 3: Cytotoxicity of Bispyrithione Against Cancer Cell Lines
Case Studies
Case Study 1: Treatment of Dandruff
A randomized controlled trial involving 100 participants evaluated the effectiveness of a shampoo containing bispyrithione compared to a placebo over eight weeks. Results showed a statistically significant reduction in dandruff severity scores (p < 0.01), supporting its use as an effective treatment option .
Case Study 2: Agricultural Field Trials
In field trials conducted on grapevines affected by Botrytis cinerea, bispyrithione was applied at different concentrations. The results indicated a dose-dependent reduction in disease incidence, with the highest concentration achieving an efficacy rate of 75% compared to untreated controls .
Mechanism of Action
The mechanism of action of bispyrithione magsulfex involves its ability to disrupt cellular processes in microorganisms. It acts as a fungicidal agent by inhibiting the growth of fungi through the disruption of membrane transporters and metal ion homeostasis. The compound binds to metal ions, such as copper and zinc, and interferes with their uptake and efflux in microbial cells .
Comparison with Similar Compounds
Research Findings and Regulatory Status
- Efficacy Studies: While direct comparative studies are scarce in the provided literature, this compound is noted for its broader industrial applicability compared to zinc pyrithione, which is restricted by its solubility limitations .
- Regulatory Recognition : this compound is listed in the USAN/USP Dictionary as an antimicrobial agent, reflecting its established chemical identity . Zinc pyrithione, in contrast, has undergone extensive toxicological review for consumer safety .
- Manufacturer Data: WUXI HONOR SHINE CHEMICAL emphasizes this compound’s role in metal-organic catalysts and high-performance coatings, leveraging its magnesium-based stability .
Biological Activity
Bispyrithione magsulfex, a compound related to dipyrithione, has garnered attention for its biological activity, particularly its antimicrobial and potential antitumor properties. This article explores the biological activity of this compound by reviewing its mechanisms of action, relevant case studies, and research findings.
Antimicrobial Properties
Bispyrithione is primarily recognized for its antimicrobial activity , which encompasses a broad spectrum against bacteria and fungi. Its mechanisms include:
- Inhibition of Cell Wall Synthesis : Bispyrithione disrupts the synthesis of bacterial cell walls, leading to cell lysis.
- Membrane Disruption : The compound alters membrane permeability, which can lead to cell death in susceptible organisms.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within microbial cells, contributing to its antimicrobial effects.
Antitumor Activity
Research indicates that Bispyrithione exhibits cytotoxic effects and has broad-spectrum antitumor activity. Key findings include:
- Cytotoxicity in Cancer Cell Lines : Studies have shown that Bispyrithione can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanisms of Action : It may involve the modulation of signaling pathways associated with cell survival and proliferation, particularly through the generation of ROS and the activation of apoptotic pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of Bispyrithione:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Significant cell death in cancer cell lines at concentrations above 10 µM. |
| Antimicrobial Testing | Effective against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) reported as low as 0.5 µg/mL. |
| ROS Generation | Increased levels of ROS observed in treated cells, correlating with cytotoxic effects. |
In Vivo Studies
In vivo studies have further elucidated the compound's biological activity:
- Animal Models : Research using murine models has demonstrated that Bispyrithione can reduce tumor size in xenograft models of cancer .
- Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, though further studies are needed to assess long-term effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of Bispyrithione in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to placebo controls.
- Antitumor Efficacy in Melanoma : A study evaluated the effects of Bispyrithione on melanoma cell lines and found that it inhibited tumor growth by inducing apoptosis through ROS-mediated pathways.
Q & A
Q. What are the established synthetic routes for Bispyrithione magsulfex, and what analytical techniques are critical for confirming its structural integrity and purity?
this compound is synthesized by forming a magnesium sulfate complex with the N,N'-dioxide derivative of 2,2'-dithiobispyridine. Key steps include oxidation of the parent compound and complexation with magnesium sulfate. Critical analytical methods include:
- X-ray crystallography for structural confirmation.
- Melting point determination (205–206°C) and elemental analysis for purity validation.
- Log P calculations (-2.31) to assess hydrophilicity . Researchers must report stoichiometric ratios, solvent systems, and purification protocols to ensure reproducibility, adhering to journal guidelines for experimental rigor .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈MgN₂O₆S₃ | |
| Melting Point | 205–206°C | |
| Log P (calculated) | -2.31 |
Q. What standardized assays are recommended for evaluating the antibacterial and antifungal activity of this compound in vitro?
Use agar dilution or broth microdilution methods (per CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Key considerations:
- Test against reference microbial strains (e.g., Candida albicans ATCC 10231).
- Control for magnesium ion concentration in media, as it may influence bioavailability .
- Validate results with time-kill assays to assess dynamic efficacy .
Q. How should researchers conduct a comprehensive literature review on this compound’s mechanism of action?
- Prioritize peer-reviewed studies from databases like PubMed and JSTOR, using keywords: "this compound," "antifungal mechanisms," "magnesium complex."
- Critically evaluate methodologies in foundational works (e.g., Adams et al. 1976 on toxicity; Corey et al. 1974 on synthetic applications).
- Exclude non-academic sources (e.g., commercial websites) to maintain rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across mammalian cell lines?
Discrepancies may arise from differences in:
- Cell culture conditions (e.g., serum concentration affecting metal ion availability).
- Assay endpoints (e.g., MTT vs. ATP-based viability tests). Methodological solutions :
- Replicate studies using harmonized protocols (e.g., ISO 10993-5 for cytotoxicity).
- Perform meta-regression analyses to identify confounding variables (e.g., exposure time, cell passage number) .
- Report raw data in supplementary materials to enable cross-study validation .
Q. What experimental strategies can elucidate novel mechanisms of action beyond this compound’s known disruption of microbial membrane integrity?
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream metabolic perturbations in treated microbes.
- Chelation control experiments : Compare activity of this compound with magnesium-free analogs to decouple metal-dependent effects .
- Structural dynamics : Use molecular docking simulations to predict interactions with fungal cytochrome P450 enzymes .
Q. How should researchers design studies to assess this compound’s potential for resistance development in fungal pathogens?
- Serial passage assays : Expose microbial strains to sub-inhibitory concentrations over 20–30 generations, monitoring MIC shifts.
- Genomic sequencing : Identify mutations in resistance-associated genes (e.g., ERG11 in Candida spp.).
- Cross-resistance testing : Evaluate susceptibility to azoles and polyenes to detect multidrug resistance phenotypes .
Q. What frameworks are recommended for integrating this compound research into broader toxicological or pharmacological models?
- Apply the PICO framework to structure hypotheses:
- Population : Target microbial species.
- Intervention : Dose-response relationships.
- Comparison : Existing antifungals (e.g., ketoconazole).
- Outcome : MIC90 values or cytotoxicity thresholds.
- Use FINER criteria to evaluate feasibility, novelty, and relevance of proposed studies .
Q. Methodological Notes
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (supplementary files) from processed results (main text) .
- Ethical Reporting : Disclose conflicts of interest and adhere to reproducibility standards, particularly when citing industry-linked patents (e.g., Ger. Pat. 2,248,880) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
